molecular formula C9H4Cl2FN3 B3075009 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine CAS No. 102528-19-8

2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine

Cat. No. B3075009
CAS RN: 102528-19-8
M. Wt: 244.05 g/mol
InChI Key: MMEAULPKEVPMRI-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine” is a chemical compound with the molecular weight of 243.07 . It is also known by its IUPAC name "2,4-dichloro-6-(3-fluorophenyl)pyrimidine" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-anilinopyrimidines, which are structurally similar to the compound , has been synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine” can be represented by the InChI code: 1S/C10H5Cl2FN2/c11-9-5-8(14-10(12)15-9)6-2-1-3-7(13)4-6/h1-5H .


Chemical Reactions Analysis

The compound can participate in aromatic nucleophilic substitution reactions . The efficiency of these reactions can be influenced by the nature of the substituents .

Scientific Research Applications

  • Antimicrobial Activity :

    • A study by Saleh et al. (2010) synthesized and evaluated a series of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines for their antimicrobial activity against gram-positive bacteria and fungi. The study found that certain compounds, including variants of 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine, demonstrated significant activity against all selected organisms, highlighting its potential as an antimicrobial agent (Saleh et al., 2010).
    • Sareen et al. (2006) also explored the antimicrobial properties of 2,4,6-trichloro-1,3,5-triazine derivatives, which aligns with the general chemical class of 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine, showcasing their effectiveness in combating microbial growth (Sareen et al., 2006).
  • Antitumor Activity :

    • Research by Bhat et al. (2009) focused on synthesizing a series of 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety, which is structurally related to 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine. They found that certain compounds exhibited in vitro antitumor activity against a range of cancer cell lines, suggesting the potential of such compounds in cancer treatment (Bhat et al., 2009).
  • Use in Polymer Synthesis :

    • Lim et al. (2012) researched the preparation of microporous polymers based on 1,3,5-triazine units, which included compounds like 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine. These polymers showed high CO2 adsorption capacity, indicating their potential application in environmental technologies (Lim et al., 2012).
  • Applications in Nanotechnology :

    • Zhang et al. (2017) synthesized blue-fluorescence triazine monomers, like 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine, for use in stable cross-linked fluorescent polymeric nanoparticles. These nanoparticles showed promise for live cell imaging label applications, demonstrating the compound's potential in biotechnology and nanotechnology (Zhang et al., 2017).
  • Optoelectronic Applications :

    • The study by Boese et al. (2002) on the crystal structures and packing of triazine derivatives, including 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, highlighted their application in octupolar nonlinear optics. This indicates their potential use in optoelectronic devices (Boese et al., 2002).

properties

IUPAC Name

2,4-dichloro-6-(3-fluorophenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN3/c10-8-13-7(14-9(11)15-8)5-2-1-3-6(12)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEAULPKEVPMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246939
Record name 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine

CAS RN

102528-19-8
Record name 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102528-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-(3-fluorophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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